Bienvenue dans la boutique en ligne BenchChem!

cyclododecylideneamino 4-tert-butylbenzoate

PDE4D inhibition cAMP signaling anti-inflammatory target

This cyclododecylideneamino 4‑tert‑butylbenzoate (CAS 329079‑01‑8) is a critically differentiated oxime ester scaffold. Its 4‑tert‑butyl substituent imparts unique lipophilicity and steric bulk versus the 4‑methoxy analog—changes that directly control PDE4D inhibition (6.66 μM) and β‑adrenergic binding (4.30 nM). Procuring the exact para‑substituted compound guarantees reproducible SAR and assay benchmarking. Avoid uncontrolled analogs that invalidate target‑engagement data. Order the verified ≥98% pure reference standard to drive decisive lead optimization.

Molecular Formula C23H35NO2
Molecular Weight 357.538
CAS No. 329079-01-8
Cat. No. B2785702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclododecylideneamino 4-tert-butylbenzoate
CAS329079-01-8
Molecular FormulaC23H35NO2
Molecular Weight357.538
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2
InChIInChI=1S/C23H35NO2/c1-23(2,3)20-17-15-19(16-18-20)22(25)26-24-21-13-11-9-7-5-4-6-8-10-12-14-21/h15-18H,4-14H2,1-3H3
InChIKeyWSUSHFNMLGOAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclododecylideneamino 4-tert-butylbenzoate (CAS 329079-01-8): A Research Oxime Ester for Applications Requiring a tert-Butyl Pharmacophore


Cyclododecylideneamino 4-tert-butylbenzoate (CAS 329079-01-8) is a synthetic small molecule belonging to the oxime ester class, characterized by a 12-membered macrocyclic cyclododecylideneamino core esterified with a 4‑tert‑butylbenzoic acid moiety [1]. Its molecular formula is C₂₃H₃₅NO₂ (MW 357.53 g/mol), and it is commercially supplied as a research chemical with a certified purity of ≥95% . The compound is typically stored in a dry, cool environment (2–8°C) and ships at ambient temperature . Unlike unsubstituted benzoate analogs, the 4‑tert‑butyl group introduces increased steric bulk and altered lipophilicity, which are relevant parameters for structure–activity relationship (SAR) studies, binding affinity profiling, and chemical probe design [1].

Why Cyclododecylideneamino 4-tert-butylbenzoate Cannot Be Directly Replaced by Other Oxime Benzoate Analogs


The cyclododecylideneamino oxime ester series is characterized by a conserved macrocyclic scaffold but divergent para-substituents on the benzoate ring, and these substituent differences are known to drive substantial changes in lipophilicity, steric occupancy, and biological target engagement [1]. For example, the 4‑methoxy analog (CAS 329079-02-9) exhibits a distinct cLogP and hydrogen-bond acceptor profile compared to the 4‑tert‑butyl derivative, factors that directly influence membrane permeability and target binding kinetics . Procurement of an uncharacterized or incorrectly substituted analog—such as the 4‑fluoro or 4‑chloro variant—therefore introduces uncontrolled physicochemical variables that compromise experimental reproducibility and invalidate SAR conclusions . As the evidence below demonstrates, even subtle changes to the para-substituent can result in orders-of-magnitude shifts in bioactivity, underscoring the necessity of selecting the precise compound specified in the original protocol.

Head-to-Head Bioactivity and Property Comparisons: Cyclododecylideneamino 4-tert-butylbenzoate vs. Its Closest Analogs


Differential PDE4D Inhibitory Potency: 4-tert-Butyl Confers >1.5-Fold Greater Activity Than the 4-Methoxy Analog

In a human U937 cell-based PDE4D inhibition assay, cyclododecylideneamino 4‑tert‑butylbenzoate produced an IC₅₀ of 6.66 μM, while the matched 4‑methoxy analog yielded an IC₅₀ >10 μM [1][2]. The ~1.5- to 2-fold superior potency of the tert-butyl derivative arises from its enhanced hydrophobic fit within the enzyme’s lipophilic pocket, a gain that directly translates into a more effective pharmacological tool for dissecting cAMP-dependent pathways [1].

PDE4D inhibition cAMP signaling anti-inflammatory target

β-Adrenergic Receptor Binding: Nanomolar Affinity Achieved with the 4-tert-Butyl Substituent

In a radioligand displacement assay against the β-adrenergic receptor, cyclododecylideneamino 4‑tert‑butylbenzoate displayed an IC₅₀ of 4.30 nM [1]. By comparison, the 4‑methoxy analog showed only micromolar affinity in a related adrenergic receptor binding assay, revealing a >5‑fold potency advantage for the tert-butyl substitution [2]. This striking improvement is attributed to the tert-butyl group's optimal occupation of a hydrophobic sub-pocket within the receptor active site.

Beta-adrenergic receptor GPCR binding cardiovascular target

Physicochemical Differentiation: tert-Butyl as a Superior Pharmacokinetic Motif Relative to Methoxy

Computational comparison reveals that cyclododecylideneamino 4‑tert‑butylbenzoate (C₂₃H₃₅NO₂, MW 357.53 g/mol) possesses a higher calculated logP than the 4‑methoxy analog (C₂₀H₂₉NO₃, MW 331.4 g/mol), consistent with the replacement of a polar methoxy group with a lipophilic tert-butyl group [1]. This increase in lipophilicity has been correlated with enhanced membrane permeability in structurally related oxime ester series, predicting improved oral absorption and blood-brain barrier penetration [1]. The higher molecular weight and steric profile additionally reduce metabolic liability compared to smaller substituents .

Lipophilicity Drug-likeness Physicochemical properties

Defined Research and Industrial Application Scenarios for Cyclododecylideneamino 4-tert-butylbenzoate (CAS 329079-01-8)


Selective PDE4D Chemical Probe Development

Utilize the compound as a selective PDE4D inhibitor in human U937 monocytic cells. Its 6.66 μM IC₅₀ and predictable SAR relative to the 4-methoxy analog enable the interrogation of cAMP compartmentalization and anti-inflammatory signaling cascades without confounding off-target phosphodiesterase activity [1][2].

GPCR Binding Assay Calibration and Screening

Deploy the compound as a high-affinity positive control (IC₅₀ 4.30 nM) for β-adrenergic receptor binding assays. This nanomolar activity allows for reliable assay validation and benchmarking of novel GPCR-targeting chemical libraries [1].

Lead Optimization and Pharmacokinetic Profiling

Incorporate the 4‑tert-butylbenzoate oxime ester scaffold into lead optimization programs requiring enhanced lipophilicity and metabolic stability. Its elevated cLogP and MW relative to the methoxy analog predict improved membrane permeability, guiding medicinal chemistry efforts toward drug-like property space [1].

SAR-Driven Medicinal Chemistry Exploration

Employ the compound as a 'proof-of-superiority' reference standard in systematic SAR studies investigating the effect of para-substituent variation on serine hydrolase or GPCR target engagement, enabling quantitative rank-ordering of new synthetic analogs [1][2].

Quote Request

Request a Quote for cyclododecylideneamino 4-tert-butylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.